5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide
Brand Name: Vulcanchem
CAS No.: 634186-54-2
VCID: VC16901265
InChI: InChI=1S/C14H10ClF2NO3/c15-8-1-6-12(19)11(7-8)13(20)18-9-2-4-10(5-3-9)21-14(16)17/h1-7,14,19H,(H,18,20)
SMILES:
Molecular Formula: C14H10ClF2NO3
Molecular Weight: 313.68 g/mol

5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide

CAS No.: 634186-54-2

Cat. No.: VC16901265

Molecular Formula: C14H10ClF2NO3

Molecular Weight: 313.68 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide - 634186-54-2

Specification

CAS No. 634186-54-2
Molecular Formula C14H10ClF2NO3
Molecular Weight 313.68 g/mol
IUPAC Name 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide
Standard InChI InChI=1S/C14H10ClF2NO3/c15-8-1-6-12(19)11(7-8)13(20)18-9-2-4-10(5-3-9)21-14(16)17/h1-7,14,19H,(H,18,20)
Standard InChI Key FPYNEKNCLYCOIE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)OC(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₄H₁₀ClF₂NO₃, with a molecular weight of 313.68 g/mol. Its IUPAC name, 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide, reflects the presence of three critical functional groups:

  • A chloro group at position 5 on the benzamide ring

  • A hydroxy group at position 2

  • A difluoromethoxy-substituted phenyl group attached via an amide linkage.

The stereoelectronic effects of the difluoromethoxy group (-OCF₂H) significantly influence the molecule’s dipole moment (calculated as 4.2 Debye) and lipophilicity (LogP = 2.8).

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₄H₁₀ClF₂NO₃
Molecular Weight313.68 g/mol
CAS Registry Number634186-54-2
Topological Polar Surface Area66.8 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bond Count5

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, -OH), 8.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.82 (m, 2H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 1H, Ar-H), 4.75 (t, J = 6.0 Hz, -OCF₂H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 168.2 (C=O), 159.8 (C-OH), 154.1 (OCF₂), 134.5–116.2 (aromatic carbons), 110.4 (CF₂).

  • HRMS (ESI-TOF): m/z calcd for C₁₄H₁₀ClF₂NO₃ [M+H]⁺ 314.0331, found 314.0335.

Synthetic Methodologies

Primary Synthetic Route

The synthesis follows a three-step sequence starting from 5-chlorosalicylic acid:

  • Amide Coupling:
    5-Chlorosalicylic acid reacts with 4-(difluoromethoxy)aniline using ethyl chloroformate as the coupling agent in dichloromethane (DCM) with triethylamine base. Yield: 82–89% .

  • Protection/Deprotection:
    The phenolic -OH group is protected as a methyl ether using methyl iodide/K₂CO₃ in acetone, followed by deprotection with BBr₃ in DCM at -78°C. Yield: 75% .

  • Purification:
    Final purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the target compound in >98% purity.

Alternative Approaches

A microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes using HATU as coupling reagent and DIPEA base in DMF, achieving comparable yields (85%) .

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-rich aromatic system undergoes nitration at position 4 (relative to -OH) with HNO₃/H₂SO₄ at 0°C, producing a nitro derivative used in prodrug development .

Nucleophilic Acyl Substitution

The amide nitrogen participates in ring-forming reactions with α,ω-dihaloalkanes, generating benzodiazepine-fused analogs with enhanced CNS activity .

Table 2: Representative Derivatives and Properties

DerivativeBiological ActivityIC₅₀ (μM)
4-Nitro analogueCOX-2 inhibition0.45 ± 0.12
Benzodiazepine hybridGABAA receptor modulation82 nM (Ki)
Sulfonamide conjugateCarbonic anhydrase IX inhibition6.7 ± 1.1

Biological Evaluation

Antiproliferative Activity

In NCI-60 screening, the parent compound showed moderate activity against leukemia (GI₅₀ = 8.2 μM) and colon cancer (GI₅₀ = 11.4 μM) cell lines. Mechanism studies revealed:

  • Microtubule disruption: IC₅₀ = 3.8 μM (tubulin polymerization assay)

  • Topoisomerase II inhibition: 48% inhibition at 10 μM

  • Apoptosis induction: 3.2-fold increase in caspase-3/7 activity (HCT-116 cells)

Antimicrobial Properties

Against ESKAPE pathogens:

  • MRSA: MIC = 32 μg/mL

  • Pseudomonas aeruginosa: MIC = 64 μg/mL

  • Candida albicans: MIC = 128 μg/mL

Computational Modeling

Molecular Docking

AutoDock Vina simulations (PDB: 1SA0) show strong binding to tubulin’s colchicine site (ΔG = -9.2 kcal/mol) through:

  • Hydrogen bonding between 2-OH and Asn101

  • π-Stacking with Phe169

  • Hydrophobic interactions with Leu248

QSAR Studies

A 3D-QSAR model (r² = 0.89, q² = 0.76) identified critical pharmacophores:

  • Electropositive region near C5-Cl

  • Hydrophobic pocket accommodating difluoromethoxy group

  • Hydrogen bond donor at position 2

Pharmacokinetic Profile

ParameterValue
Plasma Protein Binding92.4% (human)
CYP3A4 InhibitionIC₅₀ = 18.7 μM
hERG Blockade23% at 10 μM
Caco-2 Permeability5.6 × 10⁻⁶ cm/s
Half-life (rat iv)2.7 hours

Industrial Applications

Material Science

The difluoromethoxy group enables use in:

  • Liquid crystal displays (Δε = +12.3 at 20°C)

  • Fluoropolymer additives (Tg = 148°C)

  • OLED electron transport layers (EQE = 19.3%)

Analytical Standards

Chromatographic parameters (HPLC):

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile phase: MeCN/0.1% HCOOH (55:45)

  • Retention time: 8.2 min

ParameterSpecification
LD₅₀ (oral, rat)>2000 mg/kg
Skin IrritationNon-irritant (OECD 439)
MutagenicityNegative (Ames test)
Environmental PersistenceDT₅₀ = 28 days (soil)

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